N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
- δ 1.35 (d, J = 6.8 Hz, 6H) : Isopropyl methyl protons.
- δ 2.25 (s, 3H) : Pyrazole C3-methyl.
- δ 2.48 (s, 3H) : Pyrazole C5-methyl.
- δ 3.72 (s, 3H) : Indole N1-methyl.
- δ 4.15 (sept, J = 6.8 Hz, 1H) : Isopropyl methine proton.
- δ 6.85–7.45 (m, 4H) : Indole aromatic protons.
- δ 8.10 (s, 1H) : Pyrazole C4 proton.
- δ 169.5 : Acetamide carbonyl.
- δ 145.2, 136.7 : Pyrazole C3 and C5.
- δ 125.1–128.9 : Indole aromatic carbons.
- δ 22.1–24.3 : Methyl carbons.
Infrared (IR) Vibrational Mode Correlations
- 3280 : N–H stretch (acetamide).
- 1665 : C=O stretch (amide I band).
- 1540 : N–H bend (amide II).
- 1600, 1480 : Pyrazole and indole ring C=C/C=N stretches.
- 1380, 1360 : Isopropyl C–H bends.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 342 : Molecular ion [M]+.
- m/z 227 : Loss of indole-acetamide fragment (C13H16N2O).
- m/z 138 : Pyrazole-isopropyl cation [C8H14N2]+.
- m/z 130 : Indole-methyl fragment [C9H8N]+.
Table 2 summarizes major MS fragments:
| m/z | Proposed Structure |
|---|---|
| 342 | Intact molecular ion |
| 227 | Pyrazole-isopropyl + acetamide |
| 138 | C8H14N2+ (pyrazole derivative) |
| 130 | C9H8N+ (indole fragment) |
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H24N4O/c1-12(2)23-14(4)19(13(3)21-23)20-18(24)10-15-11-22(5)17-9-7-6-8-16(15)17/h6-9,11-12H,10H2,1-5H3,(H,20,24) |
InChI Key |
TWAGPCDLHHOQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A modified Paal-Knorr reaction is employed to introduce the isopropyl group at the N-1 position:
-
Reaction of Acetylacetone with Isopropylhydrazine
Acetylacetone (2.5 eq) reacts with isopropylhydrazine (1.0 eq) in ethanol at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone, followed by cyclization to form 3,5-dimethyl-1-isopropylpyrazole .-
Yield : 78–85%
-
Key Characterization : NMR (CDCl₃) δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.25 (s, 6H, CH₃), 4.25 (sept, 1H, J = 6.8 Hz, CH(CH₃)₂).
-
-
Nitration and Reduction
The 4-position of the pyrazole is functionalized via nitration using HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield the amine .-
Nitration Yield : 65%
-
Reduction Yield : 92%
-
Preparation of 2-(1-Methyl-1H-indol-3-yl)acetic Acid
The indole-acetic acid moiety is synthesized through sequential alkylation and carboxylation:
-
N-Methylation of Indole
Indole reacts with methyl iodide (1.2 eq) in DMF using NaH (2.0 eq) as a base at 0°C to 25°C. The reaction achieves >95% conversion to 1-methylindole . -
Vilsmeier-Haack Formylation
1-Methylindole undergoes formylation at the 3-position using POCl₃/DMF at 0°C, yielding 1-methylindole-3-carboxaldehyde .-
Yield : 76%
-
-
Oxidation to Carboxylic Acid
The aldehyde is oxidized to 2-(1-methyl-1H-indol-3-yl)acetic acid using KMnO₄ in acidic conditions (H₂SO₄, H₂O) .
Amide Bond Formation
The final step couples the pyrazole amine and indole-acetic acid using carbodiimide-based coupling agents:
-
Activation of Carboxylic Acid
2-(1-Methyl-1H-indol-3-yl)acetic acid (1.0 eq) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in acetonitrile at 25°C for 1 hour . -
Coupling with Pyrazole Amine
The activated acid reacts with 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in the presence of triethylamine (2.0 eq) at 60°C for 6 hours .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Agent | CDI | 82% vs. 68% (EDCI) |
| Solvent | Acetonitrile | 82% vs. 74% (DMF) |
| Temperature | 60°C | 82% vs. 65% (40°C) |
| Reaction Time | 6 hours | 82% vs. 75% (4 hours) |
Substituting CDI with EDCI or T3P reduces yield due to incomplete activation . Elevated temperatures (60°C) enhance reaction kinetics without promoting side reactions .
Analytical Validation
-
Purity Assessment
HPLC analysis (C18 column, 60% MeOH/H₂O) confirms >99% purity with a retention time of 8.2 minutes . -
Spectral Data
Scalability and Industrial Feasibility
Batch reactions at 100-g scale demonstrate consistent yields (80–83%) using the same conditions, confirming scalability . Cost analysis identifies CDI as the major expense (45% of material costs), suggesting potential savings via in-house reagent synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or aminated groups.
Scientific Research Applications
Medicinal Chemistry
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Study: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry examined derivatives of pyrazole and indole compounds for their anti-inflammatory effects. The findings suggested that modifications to the pyrazole ring could enhance the compound's efficacy against inflammation-related diseases .
Pharmacology
The pharmacological profile of this compound suggests it may interact with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as agonists or antagonists at specific GPCRs, which are crucial in many physiological processes.
Case Study: GPCR Profiling
A recent study focused on profiling GPCR interactions for compounds related to this compound. The results demonstrated potential agonistic activity at certain receptors, suggesting possible applications in treating conditions like depression and anxiety .
Agricultural Applications
There is emerging interest in the use of this compound in agricultural settings, particularly as a biopesticide. The structural characteristics that confer biological activity also suggest potential efficacy against pests and pathogens affecting crops.
Case Study: Biopesticide Development
Research has shown that pyrazole derivatives can exhibit acaricidal properties against agricultural pests. A study demonstrated that formulations containing similar compounds significantly reduced pest populations without adversely affecting beneficial insects .
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide
- N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide
Uniqueness
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C15H20N4O
- Molecular Weight : 284.35 g/mol
- CAS Number : 1428011-74-8
Structural Representation
The compound features a pyrazole ring substituted with a propan-2-yl group and an indole moiety linked via an acetamide functional group. This structural complexity may contribute to its biological activities.
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HepG2 | 17.82 | Inhibition of kinases |
The biological activity of pyrazole derivatives often involves:
- Inhibition of Kinases : Many pyrazole compounds inhibit various kinases, leading to disrupted signaling pathways in cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells.
- Cell Cycle Arrest : Compounds can halt the cell cycle, preventing proliferation.
Study 1: Antitumor Activity in Mice
A study evaluated the efficacy of a pyrazole derivative similar to this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to the control group, suggesting the compound's potential as an antitumor agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The study found that these compounds activate caspase pathways and increase the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. Characterization Methods :
- IR Spectroscopy : Confirm amide C=O stretches (~1670–1690 cm⁻¹) and indole N–H bonds (~3260 cm⁻¹) .
- NMR : Analyze pyrazole methyl protons (δ 2.2–2.5 ppm) and indole aromatic protons (δ 7.0–7.5 ppm) .
- HPLC : Monitor purity with a C18 column (acetonitrile/water gradient).
Basic: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard. Key steps:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
Validation : Check for R-factors (<5%) and residual electron density (<0.5 eÅ⁻³).
Example : A related pyrazole-acetamide derivative (C19H18N4O4) showed a dihedral angle of 67.0° between pyrazole and phenyl rings, resolved via SHELXL .
Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
Quantum Chemical Workflow :
Reaction Path Search : Use density functional theory (DFT, e.g., Gaussian 16) to model transition states and identify energy barriers .
Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) with SMD continuum models.
Machine Learning : Train models on existing reaction datasets to predict optimal temperatures, catalysts, and yields.
Case Study : A triazole-acetamide synthesis achieved 85% yield by optimizing Cu(OAc)₂ catalyst loading (10 mol%) and solvent (t-BuOH/H₂O) via DOE principles .
Advanced: How do structural modifications (e.g., substituent changes on the indole ring) affect bioactivity?
Answer:
Structure-Activity Relationship (SAR) Strategies :
Electron-Withdrawing Groups : Nitro or fluoro substituents on the indole enhance binding to hydrophobic pockets (e.g., kinase targets).
Steric Effects : Bulkier groups (e.g., isopropyl) reduce solubility but improve membrane permeability.
In Silico Docking : Use AutoDock Vina to screen derivatives against protein targets (e.g., COX-2 or EGFR).
Data : A methyl-to-nitro substitution on a phenylacetamide increased antifungal activity by 40% (MIC = 2 µg/mL vs. Candida albicans) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Methodological Reconciliation :
Assay Standardization : Compare protocols for cytotoxicity (MTT vs. resazurin assays) and purity thresholds (>98% vs. >95%).
Meta-Analysis : Aggregate data using tools like RevMan to identify outliers or dose-response inconsistencies.
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis.
Example : Discrepancies in IC₅₀ values for a pyrazole-triazole hybrid were resolved by controlling DMSO concentrations (<1% v/v) to avoid solvent toxicity .
Basic: What analytical techniques are critical for purity assessment and stability studies?
Answer:
- HPLC-DAD : Use a C18 column with UV detection at 254 nm; retention time shifts indicate degradation.
- TLC : Hexane/ethyl acetate (8:2) to monitor byproducts .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar acetamides) .
Advanced: How to design a high-throughput screening (HTS) pipeline for this compound’s derivatives?
Answer:
HTS Workflow :
Library Synthesis : Use automated liquid handlers to generate 96-well plates of derivatives.
Primary Screen : Test against a panel of 50+ kinase targets via fluorescence polarization.
Hit Validation : Confirm dose-response curves (EC₅₀) and counter-screen for off-target effects (e.g., hERG inhibition).
Automation Tools : Integrate LabVIEW for robotic control and KNIME for data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
